9-Decenyl acetate
Overview
Description
9-Decenyl acetate, also known as acetic acid 9-decenyl ester, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. The compound is characterized by its long carbon chain with a double bond and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Decenyl acetate can be synthesized through the esterification of 9-decen-1-ol with acetic anhydride. The reaction typically involves the use of an acidic catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions include maintaining a controlled temperature and reaction time to ensure optimal yield. The general reaction is as follows: [ \text{9-decen-1-ol} + \text{acetic anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control. After the reaction, the product is purified through distillation or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to its corresponding alcohol, 9-decen-1-ol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: 9-Decen-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
9-Decenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential pheromonal activity in insects, making it useful in pest control research.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug delivery agent.
Industry: It is widely used in the fragrance and flavor industry to impart fruity notes to perfumes, soaps, and cosmetics.
Mechanism of Action
The mechanism of action of 9-decenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The ester functional group can undergo hydrolysis in biological systems, releasing 9-decen-1-ol and acetic acid, which can further interact with various biochemical pathways.
Comparison with Similar Compounds
- 7-Decenyl acetate
- 8-Decenyl acetate
- 10-Decenyl acetate
Comparison: 9-Decenyl acetate is unique due to its specific carbon chain length and the position of the double bond, which imparts distinct olfactory properties compared to its analogs. While similar compounds may have comparable uses in fragrances and flavors, the exact sensory profile and reactivity can vary, making this compound a preferred choice for certain applications.
Properties
IUPAC Name |
dec-9-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXMYAEJSMANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047125 | |
Record name | 9-Decenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-18-7 | |
Record name | 9-Decenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50816-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Decenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-decenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DECENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I999R8F793 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 9-Decenyl acetate?
A: this compound is a key component of the sex pheromone for the California red scale insect (Aonidiella aurantii). [, ] This insect is a significant agricultural pest, and understanding its pheromone system is crucial for developing environmentally friendly pest control strategies.
Q2: Have there been any studies on the safety of this compound for use in fragrances?
A: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound for its use as a fragrance ingredient. [, ] These assessments evaluate potential human health effects and provide valuable data for ensuring safe use in consumer products.
Q3: Are there efficient methods for synthesizing this compound?
A: Researchers have developed efficient synthetic routes for producing (3S,6RS)-3-Methyl-6-(1-Methylethenyl)-9-decenyl acetate, a diastereomer of this compound and a component of the Aonidiella aurantii sex pheromone. [] This synthesis highlights the possibility of producing this compound and its analogs in a controlled laboratory setting for research and potential applications.
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